D-Iditol-1-13C
CAS No.:
Cat. No.: VC0206300
Molecular Formula: C₆H₁₄O₆
Molecular Weight: 182.17
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₆H₁₄O₆ |
---|---|
Molecular Weight | 182.17 |
Introduction
Chemical Structure and Properties
Molecular Composition
D-Iditol-1-13C is a stable isotopic variant of D-iditol, a sugar alcohol with the molecular formula C6H14O6. The compound has a molecular weight of 182.17 g/mol, with the presence of the carbon-13 isotope at the first carbon position (C-1) distinguishing it from standard D-iditol . This isotopic substitution creates a compound with identical chemical properties but different nuclear properties that are valuable for analytical techniques such as nuclear magnetic resonance spectroscopy.
Stereochemistry and Configuration
The parent compound D-iditol is the D-enantiomer of iditol, which is a polyol derived from the reduction of certain sugars . The systematic name of D-iditol is (2R,3S,4S,5R)-hexane-1,2,3,4,5,6-hexol, which indicates the specific stereochemical configuration of the hydroxyl groups along the carbon chain . This precise stereochemical arrangement distinguishes D-iditol from other hexitols such as mannitol and sorbitol, which have different spatial arrangements of their hydroxyl groups.
Physical Properties
D-Iditol-1-13C retains the physical properties of standard D-iditol. The compound is typically a white, crystalline solid that is soluble in water and has a sweet taste . Like other sugar alcohols, it contains multiple hydroxyl (-OH) groups, contributing to its hygroscopic nature and ability to retain moisture . The recommended storage temperature for preserving sample integrity is 4°C .
Production and Availability
Product Name | Catalog Number | Purity | Quantity Options | Special Features |
---|---|---|---|---|
D-Iditol-1-13C | CS02-280_123 | 99% | 0.25g, 0.5g, 1g | 13C-labeled at C-1 position |
D-Iditol | FNK-NS402103 | ≥99.5% | 100mg | Unlabeled standard |
D-Iditol | 3B-I0724 | Not specified | 100mg | Unlabeled standard |
D-Iditol | IN-DA003PEJ | Not specified | 25mg, 100mg | Categorized as glycoscience product |
Biological Activity and Metabolism
Role in Fungal Metabolism
D-iditol has been identified as a product of certain fungal metabolism, notably in species such as Rhodotorula rubra. The 13C-labeled version would follow identical metabolic pathways but allows researchers to track its metabolic fate with high precision. D-iditol serves as a metabolite in various biological processes, particularly in fungal systems where polyols play important physiological roles .
Metabolic Transformations
The conversion of D-sorbose to D-iditol through fermentation processes has been documented, with ethanol enhancing the conversion rate. This transformation represents one of several metabolic pathways through which D-iditol can be produced or consumed in biological systems. The use of the 13C-labeled variant allows researchers to trace these transformations with higher specificity and sensitivity.
Physiological Effects
D-iditol plays a role in metabolic pathways involving polyols, influencing osmotic balance and cellular responses to environmental stress. These roles are particularly significant in fungal physiology, where polyols serve as compatible solutes and carbon storage compounds. Additionally, D-iditol has been studied for its potential effects on human health, particularly in relation to metabolic disorders.
Research Applications
Metabolic Tracing Studies
The primary application of D-Iditol-1-13C lies in metabolic studies where the 13C label allows researchers to track the compound through various biochemical pathways . The stable isotope labeling enables monitoring of metabolic flux without introducing radioactivity, making it safer for biological research. The distinctive signal from the 13C nucleus in NMR spectroscopy provides a clear marker for following the fate of the labeled compound through complex metabolic networks.
Enzyme Specificity Studies
Research utilizing nuclear magnetic resonance spectroscopy with labeled compounds like D-Iditol-1-13C has elucidated the specificity of enzymes that catalyze reactions involving alditols. These studies help clarify how D-iditol interacts with other metabolites and its role within broader metabolic networks. The precise labeling pattern allows researchers to determine which carbon atoms are involved in specific enzyme-catalyzed reactions.
Comparative Metabolomics
The table below illustrates how D-Iditol-1-13C compares with other isotopically labeled compounds in metabolic research:
Labeled Compound | Primary Research Application | Analytical Technique | Advantages |
---|---|---|---|
D-Iditol-1-13C | Polyol metabolism studies | 13C NMR, MS | Specific carbon tracing capabilities |
D-Iditol-d (deuterated) | Mass spectrometry standards | LC-MS/MS | Enhanced MS detection |
13C-Glucose | Central carbon metabolism | 13C NMR, MS | Widely studied primary metabolite |
13C-Glycerol | Lipid metabolism | 13C NMR, MS | Precursor to many metabolic pathways |
Comparative Analysis with Related Compounds
Structural Relationships to Other Sugar Alcohols
D-iditol shares structural similarities with several other sugar alcohols and polyols. The table below provides a comparative analysis highlighting its unique stereochemical features:
Compound | Molecular Formula | Stereochemical Features | Biological Significance |
---|---|---|---|
D-Iditol | C6H14O6 | (2R,3S,4S,5R) configuration | Fungal metabolite |
L-Iditol | C6H14O6 | Enantiomer of D-iditol; involved in human metabolism | Human metabolic pathways |
D-Mannitol | C6H14O6 | Differs from D-iditol at C-2 and C-3 positions | Osmotic diuretic, excipient |
D-Sorbitol | C6H14O6 | Differs from D-iditol at C-3 and C-4 positions | Sweetener, laxative |
Future Research Directions
Expanding Applications in Metabolic Research
The unique properties of D-Iditol-1-13C position it as a valuable tool for future research into specialized aspects of carbohydrate metabolism. Potential areas for expanded application include studies of polyol dehydrogenase specificity, investigation of rare metabolic disorders involving sugar alcohol metabolism, and exploration of fungal adaptations to environmental stresses.
Analytical Method Development
The specific properties of 13C-labeled compounds like D-Iditol-1-13C continue to drive innovations in analytical chemistry. Future developments may include enhanced NMR methods specifically optimized for polyol analysis, improved mass spectrometry approaches for metabolic flux analysis, and novel chromatographic techniques for separating stereoisomers of sugar alcohols in complex biological matrices.
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